5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine
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Overview
Description
5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring structure and have been studied for their biological activities.
Pyrazolo[4,3-d]pyrimidines: These compounds also have a fused ring structure and are known for their kinase inhibitory activities.
Uniqueness
5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine is unique due to its specific substitution pattern and the presence of an oxide group, which can influence its reactivity and biological activity. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for further research in medicinal chemistry.
Properties
CAS No. |
156118-19-3 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.141 |
IUPAC Name |
5-hydroxy-6-methylpyrazolo[4,3-c]pyridazine |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5-6(3-7-8-5)9-10(4)11/h2-3,11H,1H3 |
InChI Key |
SQCXUHQMWIGYST-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN=CC2=NN1O |
Synonyms |
1H-Pyrazolo[4,3-c]pyridazine,6-methyl-,5-oxide(9CI) |
Origin of Product |
United States |
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